6-Pentadecanone
Overview
Description
6-Pentadecanone: is an organic compound with the molecular formula C15H30O . It is a ketone, specifically a long-chain aliphatic ketone, and is also known as pentadecan-6-one. This compound is characterized by a 15-carbon chain with a ketone functional group at the sixth carbon position. It is a colorless to pale yellow liquid with a mild, pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Pentadecanone can be synthesized through various methods, including the oxidation of 6-pentadecanol or the reduction of 6-pentadecanoic acid. One common synthetic route involves the oxidation of 6-pentadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of 6-pentadecanol. This process involves the use of metal catalysts such as copper or nickel at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone.
Chemical Reactions Analysis
Types of Reactions: 6-Pentadecanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 6-pentadecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 6-pentadecanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles such as hydrazine or hydroxylamine attack the carbonyl carbon, forming hydrazones or oximes, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Hydrazine (NH2NH2) or hydroxylamine (NH2OH) in the presence of an acid catalyst.
Major Products:
Oxidation: 6-Pentadecanoic acid.
Reduction: 6-Pentadecanol.
Substitution: Hydrazones or oximes.
Scientific Research Applications
6-Pentadecanone has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 6-pentadecanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including the formation of Schiff bases with amines. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
2-Pentadecanone: Another long-chain aliphatic ketone with the ketone group at the second carbon position.
6,10,14-Trimethyl-2-pentadecanone: A branched-chain ketone with additional methyl groups at the 6th, 10th, and 14th positions.
Uniqueness: 6-Pentadecanone is unique due to its specific carbon chain length and the position of the ketone group. This structural specificity imparts distinct physical and chemical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
pentadecan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-3-5-7-8-9-10-12-14-15(16)13-11-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHXMTRDMDYAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80142937 | |
Record name | Pentadecan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80142937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-45-2 | |
Record name | 6-Pentadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecan-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Pentadecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentadecan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80142937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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